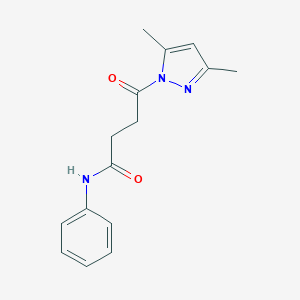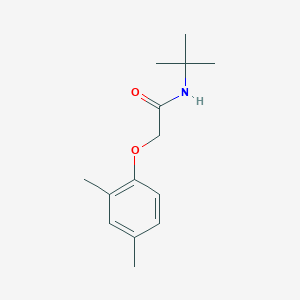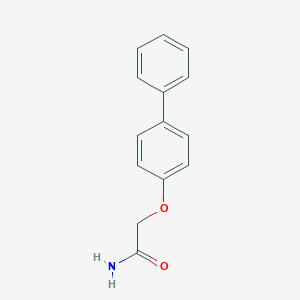![molecular formula C15H17NO2S B250259 2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B250259.png)
2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-[2-(2-thienyl)ethyl]acetamide, commonly known as MT-45, is a synthetic opioid that was first developed in the 1970s. It has received attention in recent years due to its potential for abuse and addiction. The purpose of
Applications De Recherche Scientifique
MT-45 has been used in scientific research to study its effects on the central nervous system. It has been shown to have analgesic properties in animal models, similar to other opioids such as morphine. MT-45 has also been studied for its potential as a treatment for opioid addiction, due to its ability to bind to opioid receptors in the brain.
Mécanisme D'action
MT-45 acts on the mu-opioid receptor in the brain, which is responsible for pain relief and the release of dopamine, a neurotransmitter that is associated with pleasure and reward. When MT-45 binds to this receptor, it activates a series of signaling pathways that result in the release of dopamine and the inhibition of pain signals.
Biochemical and Physiological Effects
MT-45 has been shown to have similar biochemical and physiological effects to other opioids, including respiratory depression, sedation, and euphoria. It has also been associated with a high risk of addiction and dependence, due to its ability to activate the reward pathways in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MT-45 has several advantages for use in lab experiments, including its ability to bind to the mu-opioid receptor and its potential as a treatment for opioid addiction. However, it also has several limitations, including its potential for abuse and addiction, and the risk of respiratory depression and other side effects.
Orientations Futures
There are several future directions for research on MT-45, including its potential as a treatment for opioid addiction, its effects on the central nervous system, and its potential for abuse and dependence. Additional research is needed to fully understand the risks and benefits of MT-45, and to develop effective treatments for opioid addiction that do not have the same risks of abuse and dependence as traditional opioids.
Méthodes De Synthèse
MT-45 is synthesized by the reaction of 4-methoxyphenylacetonitrile with 2-(2-thienyl)ethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then acetylated with acetic anhydride to yield MT-45. The synthesis method has been described in several research articles, including a 2015 publication by Zawilska et al.
Propriétés
Formule moléculaire |
C15H17NO2S |
|---|---|
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-N-(2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C15H17NO2S/c1-18-13-6-4-12(5-7-13)11-15(17)16-9-8-14-3-2-10-19-14/h2-7,10H,8-9,11H2,1H3,(H,16,17) |
Clé InChI |
SCMLEWIKCAWOAJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CC=CS2 |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)NCCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(benzylcarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B250176.png)
![N-[(mesitylamino)carbonothioyl]-2-methoxybenzamide](/img/structure/B250178.png)
![N,N-dimethyl-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B250179.png)
![2-iodo-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide](/img/structure/B250182.png)
![N-[(4-iodophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250183.png)

![N,N-dimethyl-2-[(2-methylbenzoyl)amino]benzamide](/img/structure/B250186.png)


![N-[2-(dimethylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B250190.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B250195.png)
![methyl 2-[4-(1H-pyrazol-1-yl)benzamido]benzoate](/img/structure/B250223.png)


